

A Comparative Guide to Experimental and Computational Data of 5-Aminotetrazoles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-2-methyl-2H-tetrazole

Cat. No.: B1295380

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental and computational data for 5-aminotetrazoles, compounds of significant interest in energetic materials and medicinal chemistry. By presenting experimental findings alongside computational predictions, this document aims to offer a deeper understanding of the physicochemical properties and reactivity of these nitrogen-rich heterocyclic compounds.

Introduction to 5-Aminotetrazoles

5-Aminotetrazole (5-AT) is a planar, nitrogen-rich organic compound with the formula HN_4CNH_2 .^[1] It is a white solid that can exist in anhydrous and hydrated forms.^[1] The high nitrogen content (80% by mass) contributes to its energetic properties, making it a subject of investigation for gas-generating systems like airbags and as a blowing agent.^{[1][2]} In medicinal chemistry, the tetrazole ring is considered a bioisostere of a carboxylic acid group, leading to its incorporation into various drug candidates. The molecule's versatility is further demonstrated by its use in the synthesis of more complex heterocyclic compounds.^[3]

Experimental and Computational Data Comparison

The following tables summarize key experimental and computational data for 5-aminotetrazole and its derivatives, facilitating a direct comparison of their properties.

Table 1: Physicochemical Properties of 5-Aminotetrazole

Property	Experimental Value	Computational Value
Molar Mass	85.070 g·mol ⁻¹ [1]	85.07 g/mol [4]
Density	1.502 g/cm ³ [1]	-
Melting Point	201–205 °C (decomposes) [1] [5]	-
pKa	4.89 [6]	-
Detonation Velocity	-	7177–7719 m/s (for 1-substituted derivatives) [7]
Detonation Pressure	-	14.61–19.88 GPa (for 1-substituted derivatives) [7]
Heat of Formation	-	+33.3 to +863.7 kJ/mol (for 1-substituted derivatives) [7]

Table 2: Spectroscopic Data for 5-Aminotetrazole Derivatives

Derivative	Technique	Experimental Chemical Shifts (ppm) or Wavenumbers (cm ⁻¹)
N-glycidyl-5-aminotetrazole polymer (p-GAT)	¹³ C NMR (DMSO-d ₆)	167.45 (C—NH ₂ N2-isomer), 156.52 (C—NH ₂ N1-isomer), 78.15–77.17 (—O—CH), 71.86– 68.12 (—O—CH ₂), 53.29 (—CH ₂ — N of 5-AT)[8]
N-glycidyl-5-aminotetrazole polymer (p-GAT)	¹ H NMR (DMSO-d ₆)	6.62 (s, 2H, NH ₂ N1-isomer), 5.99 (s, 2H, NH ₂ N2-isomer), 4.51–3.30 (—CH—O, —CH ₂ —O, — CH ₂ related to 5-AT)[8]
N-glycidyl-5-aminotetrazole polymer (p-GAT)	IR (KBr)	3336–3242 (NH ₂), 2930–2882 (CH, CH ₂), 1632–1475 (C=N), 1550–1364, 1307–759 (tetrazole ring)[8]
2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2)	¹³ C NMR (DMSO-d ₆)	167.6, 141.9, 130.6, 65.4[9]
2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2)	¹ H NMR (DMSO-d ₆)	7.44 (s, 2H), 7.12 (s, 2H), 6.33 (s, 2H)[9]

Table 3: Thermal Properties of 5-Aminotetrazole and its Derivatives

Compound	Method	Decomposition Temperature (°C)	Activation Energy (kJ/mol)
5-Aminotetrazole	DSC	Starts > 220 °C[10]	117-140 (melt-phase decomposition)[2]
N-glycidyl-5-aminotetrazole polymer (p-GAT)	DSC	Stable up to 220 °C[8] [10]	-
2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2)	DSC	Onset at 209 °C[9]	-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis and characterization of 5-aminotetrazole derivatives.

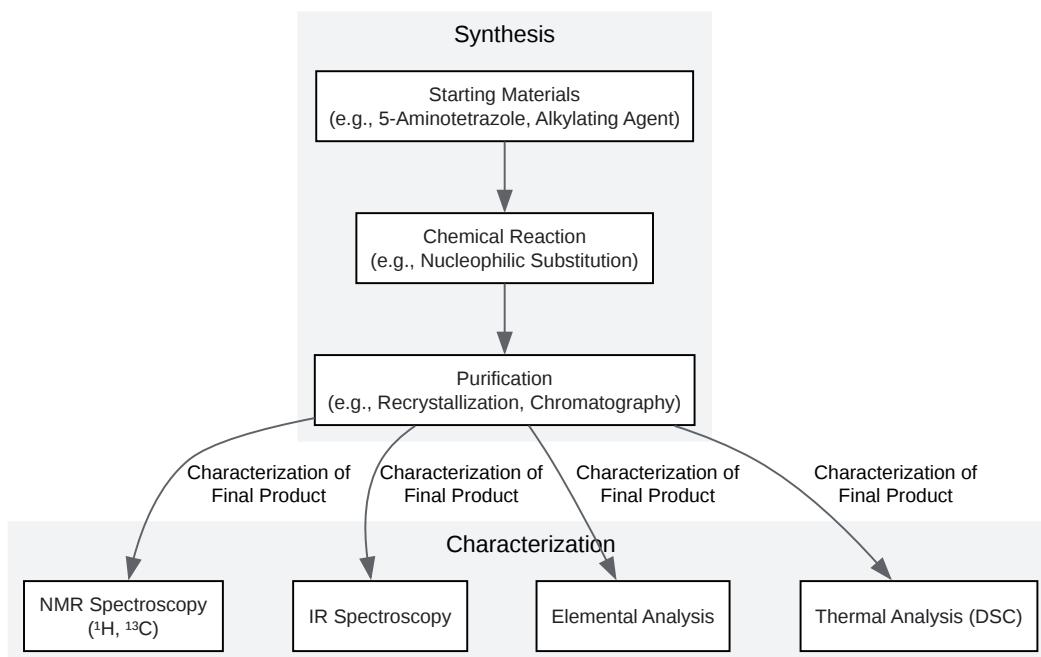
Synthesis of N-glycidyl-5-aminotetrazole polymer (p-GAT)

This protocol is adapted from the synthesis of energetic polymers based on 5-aminotetrazole. [8]

- Materials: Poly-(epichlorohydrin)-butanediol (p-ECH-BD), sodium 5-aminotetrazolate, dimethylformamide (DMF), isopropanol, water, acetone.
- Procedure:
 - A solution of p-ECH-BD in DMF is prepared in a three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser.
 - The solution is heated to 130 °C.
 - Sodium 5-aminotetrazolate is added to the heated solution.

- The reaction mixture is stirred at 130 °C until the Beilstein test for chlorine is negative, indicating the completion of the substitution reaction.
- The mixture is cooled to room temperature, and the precipitated salts are removed by filtration.
- The polymeric solution is poured into isopropanol with vigorous stirring to precipitate the product.
- The precipitated polymer is collected by filtration.
- The polymer is further purified by re-precipitation from a water-acetone mixture.

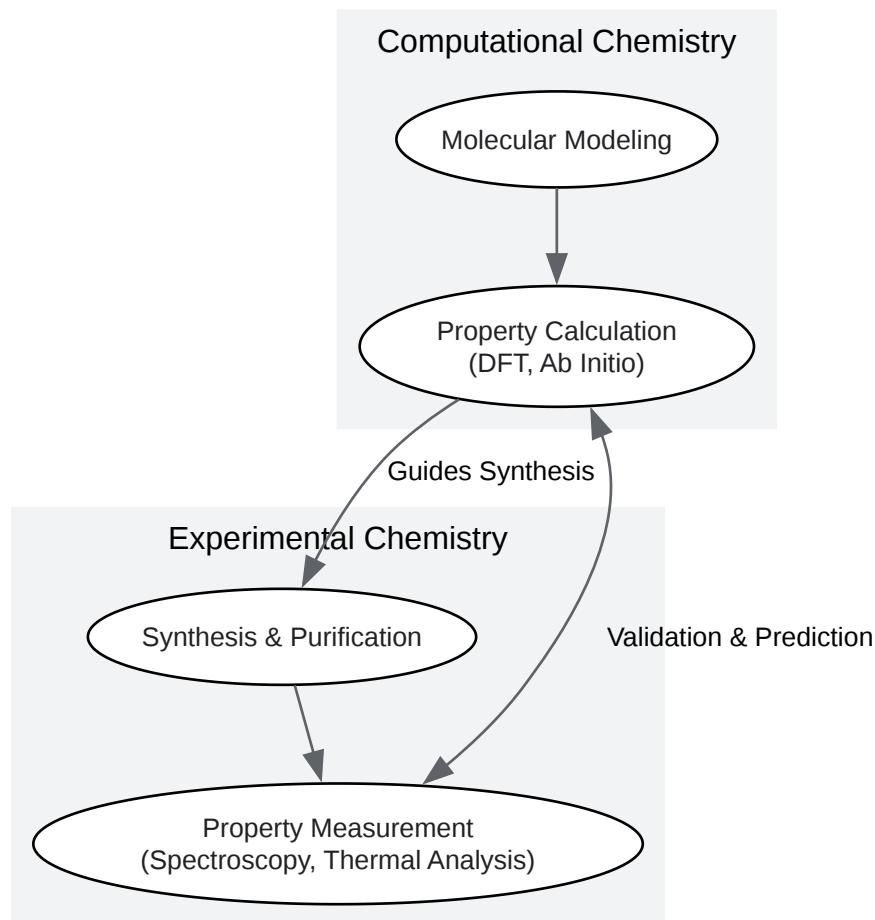
Characterization Methods


Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.^[8] Chemical shifts are reported in parts per million (ppm).
- Infrared (IR) Spectroscopy: IR spectra are recorded using a spectrophotometer, typically with KBr pellets for solid samples.^[8] Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
- Elemental Analysis: The elemental composition (C, H, N) of the compounds is determined by combustion analysis.^[8]
- Differential Scanning Calorimetry (DSC): Thermal stability is assessed using DSC.^[10] A small sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere to determine melting points and decomposition temperatures.^[10]
- Density Measurement: The density of powdered samples can be measured using a helium pycnometer.^[8]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of 5-aminotetrazole derivatives and the interplay between experimental and computational approaches.


Experimental Workflow for 5-Aminotetrazole Derivatives

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis and characterization of 5-aminotetrazole derivatives.

Interplay of Experimental and Computational Chemistry

[Click to download full resolution via product page](#)

Caption: The synergistic relationship between experimental and computational approaches in the study of 5-aminotetrazoles.

Computational Methodologies

Computational studies on 5-aminotetrazoles often employ quantum chemical methods to predict their properties and reaction mechanisms.

- Density Functional Theory (DFT): DFT methods, such as B3LYP, are commonly used to optimize molecular geometries and calculate electronic properties.[2][6][11]
- Ab Initio Methods: Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) are used for more accurate energy calculations, particularly for reaction barriers and heats of formation.[11][12]
- Basis Sets: A variety of basis sets, such as 6-311G** and aug-cc-pVDZ, are used in these calculations to describe the atomic orbitals.[12]
- Thermochemical Analysis: Computational methods are also used to predict thermodynamic properties and the kinetics of thermal decomposition, providing insights into the stability and reactivity of these compounds.[2][11] For instance, the unimolecular decomposition of 5-aminotetrazole has been investigated, predicting the formation of products like HN_3 and NH_2CN .[11][12]

Conclusion

The cross-referencing of experimental and computational data provides a powerful approach for understanding the structure-property relationships of 5-aminotetrazoles. Experimental data provides the ground truth for validating computational models, while computational studies can offer insights into reaction mechanisms and predict the properties of novel derivatives, thereby guiding future experimental work. This integrated approach is invaluable for the rational design of new 5-aminotetrazole-based materials with tailored properties for applications in drug development and energetic materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminotetrazole | CH3N5 | CID 20467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism and kinetics of decomposition of 5-aminotetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Experimental and Computational Data of 5-Aminotetrazoles]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295380#cross-referencing-experimental-and-computational-data-for-5-aminotetrazoles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com